molecular formula C14H16ClNOS B3125649 VEGF Inducer, GS4012 CAS No. 328073-92-3

VEGF Inducer, GS4012

Cat. No. B3125649
CAS RN: 328073-92-3
M. Wt: 281.8 g/mol
InChI Key: CYZALCLQLHDAEC-UHFFFAOYSA-N
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Description

VEGF Inducer, GS4012, is a cell-permeable pyridinyl-thioether compound that acts as a potent inducer of VEGF (Vascular Endothelial Growth Factor) and VEGF-mediated vessel formation . It’s used in biochemical research .


Molecular Structure Analysis

The molecular formula of GS4012 is C14H16ClNOS . The InChI string is InChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14 (5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H . The canonical SMILES is COC1=CC=C (C=C1)SCCC2=CC=NC=C2.Cl .


Physical And Chemical Properties Analysis

GS4012 is a white solid . It’s soluble in DMSO (200 mg/mL), methanol (50 mg/mL), and water . The storage temperature is 2-8°C . The molecular weight is 281.8 g/mol .

Scientific Research Applications

properties

IUPAC Name

4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZALCLQLHDAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301044321
Record name 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VEGF Inducer, GS4012

CAS RN

328073-92-3
Record name 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of GS4012?

A: GS4012 acts as a vascular endothelial growth factor (VEGF) inducer. While the exact mechanism of induction remains to be fully elucidated, studies suggest that GS4012 may stimulate the VEGF signaling pathway, leading to increased expression of VEGF and its receptor VEGFR2. [, ] This, in turn, promotes angiogenesis, the formation of new blood vessels from pre-existing ones.

Q2: How has GS4012 been utilized in studying retinopathy of prematurity (ROP)?

A: Researchers have successfully employed GS4012 to develop a zebrafish model of ROP. [, ] In these studies, zebrafish embryos treated with a hypoxia-inducing agent followed by GS4012 displayed significantly increased retinal vascular branching and sprouting, mimicking the neovascularization observed in ROP. This model provides a valuable tool for investigating the mechanisms underlying ROP and for screening potential therapeutic interventions.

Q3: Can GS4012 be used to study aortic development?

A: Research using zebrafish suggests that GS4012 may not be effective in rescuing aortic defects caused by disruptions in specific signaling pathways. For instance, while GS4012 effectively induces VEGF, it failed to rescue aortic defects in zebrafish embryos with knocked-down Parathyroid Hormone Receptor 1 (PTHR1), which acts downstream of VEGF but upstream of Notch signaling in aortic development. [] This highlights the complexity of aortic formation and the involvement of multiple signaling cascades.

Q4: Are there any studies indicating potential anti-angiogenic effects of GS4012?

A: This is an area that requires further investigation. While GS4012 is primarily recognized for its pro-angiogenic properties, one study using zebrafish embryos reported that a nitrobenzoate-derived compound (X8) impaired GS4012-induced angiogenesis. [] This suggests possible interactions between GS4012 and other compounds that could modulate its angiogenic effects. Further research is necessary to understand the conditions under which GS4012 might exhibit anti-angiogenic activity.

Q5: Beyond ROP, are there other areas of research where GS4012 has shown promise?

A: GS4012 has shown potential in preclinical studies focusing on bone tissue engineering. [] Researchers incorporated GS4012 into a biocompatible scaffold, demonstrating its ability to induce VEGF expression and promote endothelial cell recruitment in vitro. This approach holds promise for enhancing vascularization and improving bone healing in tissue engineering applications.

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